molecular formula C23H18N2O5S B14973541 4-methyl-2-oxo-2H-chromen-7-yl [(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate

4-methyl-2-oxo-2H-chromen-7-yl [(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B14973541
M. Wt: 434.5 g/mol
InChI Key: LHQDEPKMOZBCQL-UHFFFAOYSA-N
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Description

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps. One common approach is the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with other reagents to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic halides, bases like triethylamine, and solvents such as dichloromethane . The reaction conditions typically involve ambient temperature and atmospheric pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with organic halides can yield various substituted coumarin derivatives .

Mechanism of Action

The mechanism of action of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with various molecular targets. The coumarin moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, the compound may interact with other enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its complex structure, which combines the coumarin moiety with a dihydropyrimidinyl group. This combination enhances its potential biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-[(4-benzyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C23H18N2O5S/c1-14-9-21(27)30-19-12-17(7-8-18(14)19)29-22(28)13-31-23-24-16(11-20(26)25-23)10-15-5-3-2-4-6-15/h2-9,11-12H,10,13H2,1H3,(H,24,25,26)

InChI Key

LHQDEPKMOZBCQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CSC3=NC(=CC(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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